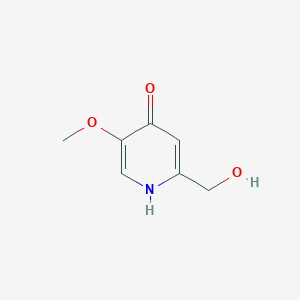

2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one

Vue d'ensemble

Description

2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one, also known as HMMP, is an important organic compound with a wide range of applications in the scientific and medical fields. HMMP is a versatile compound, which can be used as a reagent in organic synthesis and as a drug target in drug discovery. HMMP is also used in the production of pharmaceuticals, cosmetics, and other chemical products.

Applications De Recherche Scientifique

2-(Hydroxymethyl)butanoic Acid

Scientific Field

This compound is used in the field of organic chemistry for the synthesis of novel organic compounds .

Application Summary

2-(Hydroxymethyl)butanoic acid serves as a versatile compound with numerous applications. It has proven valuable in synthesizing novel organic compounds like cyclic ketones and amino acids .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The outcomes of using this compound in scientific research were not specified in the source .

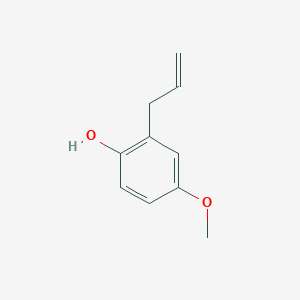

2-Hydroxymethyl Derivatives of Phenols

Scientific Field

These compounds are used in the field of organic chemistry, specifically in the synthesis of phenols .

Application Summary

2-Hydroxymethylphenols have been prepared in good yield by reduction with sodium borohydride of the precursor aldehydes, obtained regiospecifically from reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine .

Methods of Application

The synthesis of 2-hydroxymethyl derivatives of phenols involves the reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine. The resulting precursor aldehydes are then reduced with sodium borohydride to produce 2-hydroxymethylphenols .

Results or Outcomes

The synthesis method described above has been found to be an improvement upon direct hydroxymethylation with paraformaldehyde. The 2-hydroxymethyl derivatives of phenols produced by this method have potential uses as borate complexants, intermediates for mild oxidation with pyridinium chlorochromate to form the corresponding aldehydes, and as model compounds in phenol/formaldehyde polymeric studies .

Electrocatalytic Synthesis of 2,5-Furandicarboxylic Acid from 5-(Hydroxymethyl)furfural

Scientific Field

This process is used in the field of materials chemistry .

Application Summary

The electrocatalytic synthesis of 2,5-furandicarboxylic acid (FDCA) from 5-(hydroxymethyl)furfural has received increasing attention as a significant platform chemical that can potentially replace petroleum-derived terephthalate acid (TPA) and produce green polymers such as polyethylene-2,5-furandicarboxylate (PEF) .

Methods of Application

The electrochemical oxidation of HMF (HMF-EOR) has given a new birth to the traditional aerobic oxidation, which only needs non-noble metal-based electrocatalysts to convert HMF into FDCA under appropriate potential and ambient temperature .

Results or Outcomes

The blooming development of HMF-EOR has provided more value for HMF-EOR. In this review, most recently reported studies on the electrocatalytic synthesis of FDCA from HMF are introduced .

Direct Synthesis of Renewable Sulfonate-Based Surfactants

Scientific Field

This process is used in the field of surfactant chemistry .

Application Summary

Sulfonate-based anionic surfactants were generated in 2–3 steps from fructose by conversion of fructose to a furan followed by generation of the sulfonate .

Propriétés

IUPAC Name |

2-(hydroxymethyl)-5-methoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-11-7-3-8-5(4-9)2-6(7)10/h2-3,9H,4H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQMEXDHGCSIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=CC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979259 | |

| Record name | 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one | |

CAS RN |

6323-21-3 | |

| Record name | 6323-21-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

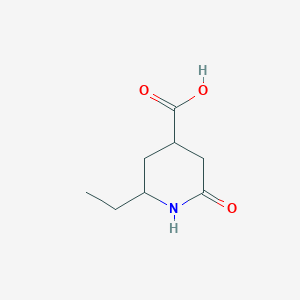

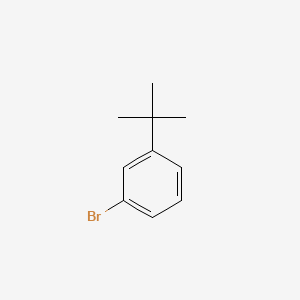

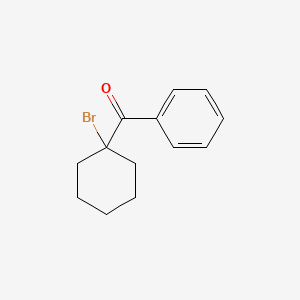

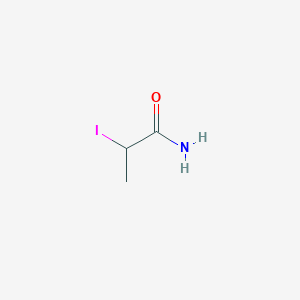

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.